molecular formula C12H19NO B8364064 5-Amino-2-(tert-butyl)-4-ethylphenol

5-Amino-2-(tert-butyl)-4-ethylphenol

Cat. No.: B8364064
M. Wt: 193.28 g/mol
InChI Key: LJCNJIHXKFTVTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-(tert-butyl)-4-ethylphenol is an organic compound with the molecular formula C12H19NO It is a phenolic compound characterized by the presence of an amino group at the 5-position, a tert-butyl group at the 2-position, and an ethyl group at the 4-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(tert-butyl)-4-ethylphenol typically involves the nitration of 2-tert-butyl-4-ethylphenol followed by reduction of the nitro group to an amino group. The nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reduced using a suitable reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas or ammonium formate in ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(tert-butyl)-4-ethylphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Corresponding amines or reduced phenolic compounds.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

5-Amino-2-(tert-butyl)-4-ethylphenol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-(tert-butyl)-4-ethylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in redox reactions, while the amino group can form hydrogen bonds and interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-(tert-butyl)-4-ethylphenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

5-amino-2-tert-butyl-4-ethylphenol

InChI

InChI=1S/C12H19NO/c1-5-8-6-9(12(2,3)4)11(14)7-10(8)13/h6-7,14H,5,13H2,1-4H3

InChI Key

LJCNJIHXKFTVTN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1N)O)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
CCc1cc(C(C)(C)C)c(O)cc1[N+](=O)[O-]
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reactant
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Quantity
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Extracted from reaction SMILES
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reactant
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Synthesis routes and methods II

Procedure details

To a solution of 2-tert-butyl-4-ethyl-5-nitro-phenol (3.2 g, 14.3 mmol) in methanol (20 mL) was added Raney Nickel (200 mg, 3.4 mmol) under nitrogen atmosphere. The reaction mixture was then stirred overnight at room temperature under an atmosphere of hydrogen (1 atm). The catalyst was removed by filtration through a pad of celite and the filtrate was evaporated under vacuum to give 5-amino-2-tert-butyl-4-ethyl-phenol (1.2 g, 43%). 1H NMR (400 MHz, CDCl3) δ 6.92 (s, 1H), 6.06 (s, 1H), 2.45 (q, J=7.6 Hz, 2H), 1.37 (s, 9H), 1.21 (t, J=7.6 Hz, 3H). MS (ESI) m/e (M+H+) 194.2
Name
2-tert-butyl-4-ethyl-5-nitro-phenol
Quantity
3.2 g
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reactant
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20 mL
Type
solvent
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Quantity
200 mg
Type
catalyst
Reaction Step One

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